N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine typically involves the reaction of 4-benzylpiperazine with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; typically carried out in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This inhibition disrupts the normal functioning of the enzymes, leading to various biological effects . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzylpiperazin-1-yl)-1-phenylethanone
- N-(4-benzylpiperazin-1-yl)-1-(2-(4-chlorophenyl)hydrazono)propan-2-one
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine stands out due to its unique combination of a piperazine ring and a pyridine moiety. This structural feature contributes to its diverse biological activities and potential therapeutic applications. Compared to similar compounds, this compound exhibits enhanced antimicrobial and antifungal properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-6-16(7-3-1)15-20-10-12-21(13-11-20)19-14-17-8-4-5-9-18-17/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIOLOMARTNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.